5-(Methanesulfonyl)-2-methoxybenzoyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methanesulfonyl)-2-methoxybenzoyl azide is a chemical compound that belongs to the class of organic azides. Organic azides are known for their reactivity and are widely used in organic synthesis, particularly in the formation of nitrogen-containing compounds. This compound is characterized by the presence of a methanesulfonyl group, a methoxy group, and an azide group attached to a benzoyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-2-methoxybenzoyl azide typically involves the reaction of 5-(Methanesulfonyl)-2-methoxybenzoic acid with sodium azide in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under controlled conditions to ensure the safe handling of the azide compound, which can be explosive under certain conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the safety and efficiency of the production process. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Methanesulfonyl)-2-methoxybenzoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles to form different nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Photolysis: The compound can undergo photolysis to form reactive intermediates such as nitrenes.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Lithium Aluminum Hydride: Used for the reduction of the azide group.
Ethanol or Methanol: Common solvents used in the reactions.
Major Products Formed
Amines: Formed through the reduction of the azide group.
Diazo Compounds: Formed through diazotransfer reactions.
Scientific Research Applications
5-(Methanesulfonyl)-2-methoxybenzoyl azide has several applications in scientific research:
Organic Synthesis:
Click Chemistry: Employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole rings, which are useful in drug discovery and materials science.
Bioconjugation: Used in the modification of biomolecules for labeling and tracking purposes in biological studies.
Mechanism of Action
The mechanism of action of 5-(Methanesulfonyl)-2-methoxybenzoyl azide involves the formation of reactive intermediates such as nitrenes upon photolysis. These intermediates can insert into C-H and O-H bonds, leading to the formation of new chemical bonds . The compound’s reactivity is primarily due to the presence of the azide group, which can undergo various transformations under different conditions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Azide: Similar in structure but lacks the methoxy and benzoyl groups.
Imidazole-1-sulfonyl Azide: Another azide compound used in diazotransfer reactions.
4-Acetamidobenzenesulfonyl Azide: Used in similar applications but has different functional groups.
Uniqueness
5-(Methanesulfonyl)-2-methoxybenzoyl azide is unique due to the combination of the methanesulfonyl, methoxy, and azide groups attached to the benzoyl ring. This unique structure imparts specific reactivity and properties that make it suitable for specialized applications in organic synthesis and bioconjugation.
Properties
CAS No. |
63484-07-1 |
---|---|
Molecular Formula |
C9H9N3O4S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
2-methoxy-5-methylsulfonylbenzoyl azide |
InChI |
InChI=1S/C9H9N3O4S/c1-16-8-4-3-6(17(2,14)15)5-7(8)9(13)11-12-10/h3-5H,1-2H3 |
InChI Key |
HNJKWZHEPXWEEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.